2-Chloro-5-fluoropyridine-4-boronic acid
CAS No.: 951677-47-7
Cat. No.: VC21212345
Molecular Formula: C5H4BClFNO2
Molecular Weight: 175.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951677-47-7 |
|---|---|
| Molecular Formula | C5H4BClFNO2 |
| Molecular Weight | 175.35 g/mol |
| IUPAC Name | (2-chloro-5-fluoropyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H |
| Standard InChI Key | JJHRCHRHBBOCGY-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC=C1F)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=NC=C1F)Cl)(O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
2-Chloro-5-fluoropyridine-4-boronic acid consists of a pyridine core with three key substituents: a chlorine atom at position 2, a fluorine atom at position 5, and a boronic acid group (-B(OH)₂) at position 4. This arrangement creates a molecule with distinct electronic properties and reactivity patterns influenced by both the electron-withdrawing halogens and the Lewis acidic boronic acid group.
Molecular Identification
The compound is precisely identified through several chemical descriptors, which are essential for its accurate classification and use in research settings.
| Identifier Type | Value |
|---|---|
| CAS Number | 951677-47-7 |
| MDL Number | MFCD04972404 |
| Molecular Formula | C₅H₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol |
Physical Properties
General Physical Characteristics
2-Chloro-5-fluoropyridine-4-boronic acid exhibits specific physical properties that are important for handling, purification, and application in various synthetic procedures. Understanding these properties is crucial for researchers working with this compound.
| Property | Value |
|---|---|
| Appearance | Typically a crystalline solid |
| Minimum Purity Specification | 97% |
| Boiling Point | 334.417°C |
| Flash Point | 156.05°C |
| Density | 1.511 g/cm³ |
| Refractive Index | 1.533 |
Solubility Characteristics
Applications in Chemical Synthesis
Cross-Coupling Reactions
One of the most significant applications of 2-Chloro-5-fluoropyridine-4-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid moiety and various organic halides or triflates, allowing for the construction of complex molecular frameworks.
Building Block in Organic Synthesis
As a functionalized heterocycle, this compound serves as a versatile building block for synthesizing more complex molecules. The boronic acid group provides a reactive handle for various transformations, while the pyridine core and halogen substituents contribute to the electronic and structural diversity of the resulting products.
Applications in Pharmaceutical Research
Structure-Activity Relationships
The presence of halogens (chlorine and fluorine) on the pyridine ring can significantly influence the binding interactions of molecules with biological targets. These substituents can affect lipophilicity, metabolic stability, and binding affinity, making halogenated boronic acids valuable starting materials for medicinal chemistry programs aiming to optimize lead compounds.
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